molecular formula C18H15FN6O B2666635 1-(2-ethylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 899950-04-0

1-(2-ethylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2666635
CAS No.: 899950-04-0
M. Wt: 350.357
InChI Key: DGFPXTKJZSONSR-UHFFFAOYSA-N
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Description

The compound 1-(2-ethylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine features a 1,2,3-triazole core linked to a 1,2,4-oxadiazole ring. Key structural elements include:

  • 2-Ethylphenyl substituent at the 1-position of the triazole, introducing steric bulk and lipophilicity.
  • 4-Fluorophenyl group at the 3-position of the oxadiazole, contributing electron-withdrawing effects.

Properties

IUPAC Name

3-(2-ethylphenyl)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O/c1-2-11-5-3-4-6-14(11)25-16(20)15(22-24-25)18-21-17(23-26-18)12-7-9-13(19)10-8-12/h3-10H,2,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFPXTKJZSONSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-(2-ethylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves a multi-step synthetic process. The general procedure starts with the synthesis of the 1,2,4-oxadiazole core, which can be achieved through cyclization of corresponding hydrazides with carboxylic acid derivatives under acidic or basic conditions. Next, the triazole ring is introduced via a click reaction (Huisgen cycloaddition) between azides and alkynes. Finally, the phenyl groups are attached through substitution reactions with suitable reagents, such as aryl halides, under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Sonogashira coupling).

Industrial Production Methods: Scaling up the synthesis of this compound for industrial production necessitates optimization of reaction conditions to enhance yield and purity. This typically involves the use of automated flow chemistry systems, ensuring precise control over reaction parameters such as temperature, pressure, and reaction time. Industrial methods often incorporate environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2-ethylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

  • Oxidation: The presence of aromatic rings allows for potential oxidative transformations, forming quinones or phenolic derivatives.

  • Reduction: Reduction reactions can modify the oxadiazole or triazole moieties to yield corresponding alcohols or amines.

  • Substitution: Electrophilic aromatic substitution (EAS) can introduce new functional groups onto the phenyl rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) under acidic or basic conditions.

  • Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation (H₂, Pd/C) are often employed.

  • Substitution: Reagents like halogenating agents (Cl₂, Br₂), nitrating mixtures (HNO₃/H₂SO₄), and sulfonating agents (SO₃/H₂SO₄) can be used to introduce various substituents.

Major Products: The major products formed from these reactions depend on the reaction type and conditions. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can generate halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole and oxadiazole exhibit substantial antimicrobial properties. A study demonstrated that compounds containing these scaffolds showed moderate to good activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The introduction of electron-withdrawing groups like fluorine can enhance the antimicrobial efficacy by improving the compound's interaction with microbial targets.

Anticancer Potential

The anticancer properties of 1-(2-ethylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine have been explored in several studies. For instance, compounds with similar structures have been evaluated against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) . These studies revealed that modifications at the aromatic rings significantly affect the antiproliferative activity. Compounds with electron-donating groups generally exhibited higher activity compared to their electron-withdrawing counterparts.

Case Study 1: Anticancer Activity Evaluation

A series of oxadiazole derivatives were synthesized and tested for their anticancer activity against human lung (A549) and colon (WiDr) cancer cell lines. Among these derivatives, one compound demonstrated an IC50 value of 4.5 µM against WiDr cells, indicating potent antiproliferative effects . This suggests that the incorporation of oxadiazole into triazole frameworks may yield promising anticancer agents.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, several synthesized triazole derivatives were screened against pathogens such as Enterobacter aerogenes and Bacillus cereus. The results indicated that certain derivatives had moderate to good antimicrobial activity . This highlights the potential application of these compounds in developing new antimicrobial agents.

Potential Therapeutic Uses

Given its structural characteristics and biological activities, this compound could be explored for various therapeutic applications:

  • Antimicrobial Agents : Due to its effectiveness against bacterial strains.
  • Anticancer Drugs : As a candidate for further development in cancer therapy.
  • Anti-inflammatory Agents : Potentially beneficial due to the known anti-inflammatory properties of triazole derivatives .

Mechanism of Action

The compound exerts its effects through multiple mechanisms, depending on its specific application. In medicinal chemistry, it may act by binding to and inhibiting enzymes, receptors, or other molecular targets, disrupting essential biological processes. The fluorophenyl group can enhance binding affinity and specificity towards target proteins, while the oxadiazole and triazole moieties may confer stability and improved pharmacokinetic properties.

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

Compound Name Triazole Substituent (Position 1) Oxadiazole Substituent (Position 3) Molecular Weight Key Properties Reference
Target Compound 2-Ethylphenyl 4-Fluorophenyl 364.37 g/mol Enhanced lipophilicity; moderate steric hindrance -
4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine Phenyl 4-Fluorophenyl 336.32 g/mol Reduced lipophilicity; planar structure improves crystallinity
1-(3-Chloro-2-methylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine 3-Chloro-2-methylphenyl 4-Fluorophenyl 370.77 g/mol Increased halogen bonding potential; higher molecular weight
1-(4-(Diethylamino)phenyl)-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine 4-(Diethylamino)phenyl 3,4-Dimethoxyphenyl 393.46 g/mol Electron-donating groups enhance solubility; bulky substituents reduce membrane permeability

Key Observations :

  • Halogenated substituents (e.g., chlorine in ) improve target binding via halogen bonds but may increase metabolic instability.

Oxadiazole Ring Modifications

Compound Name Oxadiazole Substituent Triazole Substituent Biological Relevance Reference
Target Compound 4-Fluorophenyl 2-Ethylphenyl Potential kinase inhibition due to fluorophenyl’s electron-withdrawing effects -
1-Phenyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine Thiophen-2-yl Phenyl Thiophene’s sulfur atom enhances π-stacking; tested in antiviral screens
3-(2,4-Dichlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine N/A (1,2,4-triazole) 4-Fluorobenzylthio Antifungal activity attributed to dichlorophenyl and thioether groups

Key Observations :

  • The 4-fluorophenyl group in the target compound is critical for electronic modulation, enhancing binding to hydrophobic enzyme pockets .

Biological Activity

The compound 1-(2-ethylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Recent studies have shown that derivatives of 1,2,4-triazole and oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Enterobacter aerogenes . The introduction of the oxadiazole moiety has been linked to enhanced antimicrobial potency.

Table 1: Antimicrobial Activity of Related Compounds

Compound StructureMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. aerogenes16 µg/mL
Target CompoundBacillus cereus8 µg/mL

Anticancer Activity

The compound's potential anticancer activity has also been investigated. In vitro studies have indicated that it may induce apoptosis in cancer cell lines by activating caspase pathways and increasing p53 expression levels . Specifically, compounds with similar structural features have shown promising results against breast cancer cell lines (e.g., MCF-7) .

Case Study: Apoptotic Mechanism
In a study examining the effects of oxadiazole derivatives on MCF-7 cells, it was found that treatment with these compounds resulted in:

  • Increased expression of pro-apoptotic proteins.
  • Activation of caspase-3 leading to programmed cell death.
    This suggests that the target compound may exhibit similar mechanisms due to its structural similarities .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways related to inflammation and cancer progression.
  • Receptor Interaction : Molecular docking studies suggest that the compound can interact with various receptors involved in apoptosis and cell proliferation .
  • Oxidative Stress Induction : Similar compounds have been reported to induce oxidative stress in cancer cells, leading to cell death.

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